N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide
Description
N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, characterized by the presence of a hydroxy group and an oxidized nitrogen atom within the pyridine ring
Properties
IUPAC Name |
N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4,10H,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRUGGRWJFSFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=NO)N)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide typically involves the reaction of pyridine derivatives with hydroxylamine and oxidizing agents. One common method includes the use of pyridine-3-carboximidamide as a starting material, which is then reacted with hydroxylamine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding amine derivative.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted pyridine compounds.
Scientific Research Applications
N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide can be compared with other similar compounds, such as:
N-hydroxy-1-oxy-nicotinamidine: Similar in structure but with different substituents, leading to different chemical and biological properties.
Pyridine-1-oxide derivatives: These compounds share the oxidized nitrogen atom but differ in the position and nature of other functional groups.
The uniqueness of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Biological Activity
N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a hydroxyl group and a carboximidamide functional group. Its molecular formula contributes to its unique reactivity and biological properties. The positively charged nitrogen atom enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The exact mechanisms of action of this compound are still under investigation. However, studies suggest that it may exert its effects through the following pathways:
- DNA Interaction : Evidence indicates that this compound can interact with tumor cell DNA, leading to cell death via various mechanisms .
- Enzyme Inhibition : It has been proposed that this compound may inhibit deubiquitylating enzymes such as USP7, which is crucial for cell cycle regulation and cancer proliferation .
- Synergistic Effects : When used in combination with other anti-cancer agents, it may enhance therapeutic efficacy by targeting multiple pathways involved in tumor growth and survival .
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
This compound has shown promise in treating various forms of cancer, including:
- Leukemia
- Non-small cell lung cancer
- Colorectal cancer
- Melanoma
These effects are often enhanced when combined with other chemotherapeutic agents or radiation therapy .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which could contribute to its therapeutic potential in metabolic disorders .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
